2-Cyano-5-(4-methoxyphenyl)phenol

Description

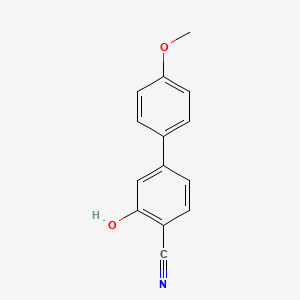

2-Cyano-5-(4-methoxyphenyl)phenol is an aromatic compound featuring a phenol core substituted with a cyano group at the 2-position and a 4-methoxyphenyl group at the 5-position. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 237.25 g/mol. The cyano group confers electron-withdrawing properties, while the methoxy substituent contributes electron-donating effects, creating a unique electronic profile.

Properties

IUPAC Name |

2-hydroxy-4-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUYKZVXOVSOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684679 | |

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-92-6 | |

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Cyano-5-(4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and bases like lutidine .

Chemical Reactions Analysis

2-Cyano-5-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). .

Scientific Research Applications

2-Cyano-5-(4-methoxyphenyl)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy and hydroxyl groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-Cyano-5-(4-methoxyphenyl)phenol and related compounds:

Key Observations:

Electronic Effects: The cyano group in the target compound increases the phenol's acidity compared to non-cyano analogs like 2-[(4-methoxyanilino)methyl]phenol . Chloro substituents (e.g., in 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol) enhance electronegativity and stability but reduce solubility in polar solvents compared to methoxy groups .

Synthetic Pathways: The target compound may be synthesized via Schiff base condensation followed by reduction, similar to methods used for 2-[(4-methoxyanilino)methyl]phenol . However, the cyano group necessitates protective strategies to avoid side reactions during reduction. Ester-functionalized analogs (e.g., 2-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol) require additional steps, such as hydrolysis or esterification, to introduce carboxylate groups .

Secondary amine derivatives (e.g., 2-[(4-methoxyanilino)methyl]phenol) are precursors for antidepressants, highlighting divergent applications compared to cyano-phenol analogs .

Physicochemical Properties

- Solubility : The target compound’s solubility in organic solvents (e.g., dichloromethane) is higher than chloro-substituted analogs due to the absence of heavy halogens .

- Thermal Stability: Cyano and methoxy groups collectively improve thermal stability compared to amine-functionalized analogs, which may degrade at lower temperatures .

Research Findings

- Reactivity: The cyano group participates in nucleophilic addition reactions, enabling derivatization into amides or carboxylic acids, unlike methoxy- or chloro-substituted phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.